molecular formula C28H47NO8 B13383303 14-Ethyl-13-hydroxy-3,5,7,9,13-pentamethyl-2,4,10-trioxo-1-oxacyclotetradec-11-en-6-yl 3,4,6-trideoxy-3-(dimethylamino)hexopyranoside

14-Ethyl-13-hydroxy-3,5,7,9,13-pentamethyl-2,4,10-trioxo-1-oxacyclotetradec-11-en-6-yl 3,4,6-trideoxy-3-(dimethylamino)hexopyranoside

Cat. No.: B13383303
M. Wt: 525.7 g/mol
InChI Key: UZQBOFAUUTZOQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pikromycin is a macrolide antibiotic first isolated in 1951 by Brokmann and Hekel. It was the first antibiotic macrolide to be discovered and is synthesized through a type I polyketide synthase system in the bacterium Streptomyces venezuelae. Pikromycin is derived from narbonolide, a 14-membered ring macrolide, and includes a desosamine sugar and a hydroxyl group .

Preparation Methods

Synthetic Routes and Reaction Conditions: Pikromycin is synthesized through a polyketide synthase (PKS) system in Streptomyces venezuelae. The biosynthesis involves four polypeptides: PikAI, PikAII, PikAIII, and PikAIV. These polypeptides contain a loading module, six extension modules, and a thioesterase domain that terminates the biosynthetic procedure . The process involves the sequential addition of propionate units to form the macrolactone ring, followed by glycosylation with desosamine .

Industrial Production Methods: Industrial production of pikromycin can be enhanced through heterologous expression of its biosynthetic gene cluster. This involves cloning the pikromycin biosynthetic gene cluster into a suitable host, such as Streptomyces lividans or Streptomyces coelicolor, using a Streptomyces artificial chromosome system. This method has been shown to increase the yield of pikromycin and its derivatives .

Chemical Reactions Analysis

Types of Reactions: Pikromycin undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Cytochrome P450 enzymes and molecular oxygen.

    Reduction: Reducing agents like sodium borohydride.

    Substitution: Glycosyltransferases and sugar nucleotides.

Major Products:

Mechanism of Action

Pikromycin exerts its effects by binding to the bacterial ribosome and inhibiting protein synthesis. It binds to the nascent peptide exit tunnel (NPET) of the large ribosomal subunit, preventing the elongation of the nascent polypeptide chain. This binding interferes with the translocation of peptidyl-tRNA, leading to the dissociation of peptidyl-tRNA from the ribosome .

Comparison with Similar Compounds

Pikromycin’s uniqueness lies in its simpler structure and its role as a precursor for synthesizing more complex and clinically useful antibiotics.

Properties

IUPAC Name

6-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-13-hydroxy-3,5,7,9,13-pentamethyl-1-oxacyclotetradec-11-ene-2,4,10-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H47NO8/c1-10-22-28(7,34)12-11-21(30)15(2)13-16(3)25(18(5)23(31)19(6)26(33)36-22)37-27-24(32)20(29(8)9)14-17(4)35-27/h11-12,15-20,22,24-25,27,32,34H,10,13-14H2,1-9H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZQBOFAUUTZOQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(C=CC(=O)C(CC(C(C(C(=O)C(C(=O)O1)C)C)OC2C(C(CC(O2)C)N(C)C)O)C)C)(C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H47NO8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70871981
Record name 14-Ethyl-13-hydroxy-3,5,7,9,13-pentamethyl-2,4,10-trioxo-1-oxacyclotetradec-11-en-6-yl 3,4,6-trideoxy-3-(dimethylamino)hexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70871981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

525.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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